molecular formula C10H11BrN2O2 B7473683 N-(2-bromophenyl)-2-acetamidoacetamide

N-(2-bromophenyl)-2-acetamidoacetamide

Cat. No.: B7473683
M. Wt: 271.11 g/mol
InChI Key: RGHIMFBSBZKNIQ-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-acetamidoacetamide (CAS 1031163-87-7) is a chemical compound with the molecular formula C10H11BrN2O2 and a molecular weight of 271.11 g/mol . This acetamide derivative features a brominated phenyl ring, a structural motif of significant interest in medicinal chemistry research. Compounds based on the N-(2-bromophenyl)acetamide scaffold are investigated for their potential as enzyme inhibitors . Specifically, research on closely related benzothiazine derivatives containing this core structure has demonstrated potent in vitro inhibitory activity against alpha-glucosidase and alpha-amylase, key enzymes in carbohydrate metabolism . These inhibitory properties make such compounds promising candidates for investigating new approaches to managing conditions like type 2 diabetes, as they can help lower postprandial hyperglycemia . Furthermore, molecular docking studies of analogous compounds have revealed favorable binding energies with these enzymatic targets, suggesting a specific mechanism of action rooted in non-competitive inhibition . As a building block in organic synthesis, this compound can be utilized to develop more complex molecules for pharmaceutical research and material science. This compound is provided for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-N-(2-bromophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c1-7(14)12-6-10(15)13-9-5-3-2-4-8(9)11/h2-5H,6H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHIMFBSBZKNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for N 2 Bromophenyl 2 Acetamidoacetamide

Conventional and Novel Synthetic Routes for the N-Acetamidoacetamide Core

The N-acetamidoacetamide core, also known as N-acetylglycinamide, is a fundamental structural motif. Its synthesis can be achieved through several established and emerging methodologies.

Amidation Reactions and Coupling Strategies

Amidation reactions represent a cornerstone of organic synthesis and are central to the formation of the N-acetamidoacetamide core. These reactions typically involve the coupling of a carboxylic acid or its activated derivative with an amine.

One common approach involves the use of coupling agents to facilitate the formation of the amide bond between N-acetylglycine and an amine. While specific examples for the direct synthesis of N-acetamidoacetamide via this route are not extensively detailed in the provided search results, the general principle of using coupling reagents is a standard and effective method for amide bond formation.

A plausible route for the synthesis of the target molecule involves a two-step process. The first step is the synthesis of 2-chloro-N-(2-bromophenyl)acetamide. This can be achieved by reacting 2-bromoaniline (B46623) with chloroacetyl chloride nih.govrsc.orgchemicalbook.com. Subsequently, the chlorine atom in 2-chloro-N-(2-bromophenyl)acetamide can be displaced by an acetamido group through nucleophilic substitution. This is supported by the known reactivity of N-aryl 2-chloroacetamides with various nucleophiles nih.govresearchgate.net. For instance, a series of 2-amino-N-(p-chlorophenyl) acetamide (B32628) derivatives were synthesized by reacting 2-bromo-N-(p-chlorophenyl) acetamide with different amines irejournals.com. This suggests that a similar reaction with acetamide or a related nitrogen nucleophile could yield the desired N-(2-bromophenyl)-2-acetamidoacetamide.

Multi-Component Reaction Approaches to Related Acetamide Structures

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. While a specific MCR for the direct synthesis of this compound is not explicitly described, various MCRs are known to produce related N-substituted acetamide structures.

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-aminoacyl amides nih.gov. This reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. In principle, a carefully designed Ugi reaction could potentially lead to the target molecule or a close derivative. For example, a three-component Ugi reaction using an aniline (B41778), an aldehyde, and an isocyanide in the presence of boric acid in water has been reported for the synthesis of 2-arylamino-2-phenylacetamides rsc.org.

The Passerini three-component reaction is another versatile MCR that yields α-acyloxycarboxamides from a carboxylic acid, an aldehyde or ketone, and an isocyanide bohrium.commdpi.comfrontiersin.orgmdpi.comnih.gov. Mechanochemically-assisted Passerini reactions have been shown to be a practical and convenient method for the synthesis of novel α-acyloxycarboxamide derivatives with high yields and short reaction times bohrium.com.

While these MCRs provide a conceptual framework, their direct application to the synthesis of this compound would require further investigation and optimization of reaction components and conditions.

Strategies for Introducing the 2-Bromophenyl Moiety

The incorporation of the 2-bromophenyl group is a critical step in the synthesis of the target molecule. This can be achieved through various amination and arylation techniques, or by starting with a pre-functionalized precursor.

Amination and Arylation Techniques

Direct amination or arylation reactions can be employed to form the C-N bond between the acetamidoacetamide core and the 2-bromophenyl ring. However, a more common and often more efficient approach involves the use of a pre-functionalized 2-bromophenyl precursor.

Precursor Synthesis and Functional Group Transformations (e.g., from 2-bromoaniline derivatives)

A straightforward and well-documented method for introducing the 2-bromophenyl moiety is to start with 2-bromoaniline. This precursor can then undergo acylation to form the desired amide linkage.

A key intermediate, N-(2-bromophenyl)acetamide, can be synthesized with high yield by reacting 2-bromoaniline with acetyl chloride in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent such as dry tetrahydrofuran (B95107) researchgate.net.

Similarly, the synthesis of N-(substituted phenyl)-2-chloroacetamides, including the bromo-substituted analogue, has been reported by reacting the corresponding substituted aniline with chloroacetyl chloride nih.gov. For instance, N-(4-bromophenyl)-2-chloroacetamide was synthesized from 4-bromoaniline (B143363) and chloroacetyl chloride with a high yield chemicalbook.com. Following a similar procedure, 2-chloro-N-(2-bromophenyl)acetamide can be prepared from 2-bromoaniline and chloroacetyl chloride. This intermediate is then poised for the subsequent introduction of the acetamido group to complete the synthesis of the target molecule.

The following table summarizes a potential two-step synthesis of this compound based on the available literature.

Table 1: Proposed Two-Step Synthesis of this compound

StepReactantsReagents/ConditionsProductReference
12-Bromoaniline, Chloroacetyl chlorideBase (e.g., K2CO3 or Triethylamine), Dry CH2Cl2, 0 °C to room temperature2-Chloro-N-(2-bromophenyl)acetamide nih.govrsc.orgchemicalbook.com
22-Chloro-N-(2-bromophenyl)acetamide, Acetamide (or ammonia (B1221849) followed by acetylation)Base, SolventThis compoundInferred from irejournals.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. This involves the use of safer solvents, catalysts, and reaction conditions.

Several green approaches to amide synthesis have been reported and could be adapted for the synthesis of the target molecule. One such method involves the use of boric acid as a catalyst for the amidation of carboxylic acids with urea (B33335) under solvent-free conditions imist.ma. This approach offers high yields and avoids the use of hazardous solvents and reagents.

Another green strategy is the use of zinc dust in acetic acid for the acetylation of anilines, which provides a safer alternative to the use of acetic anhydride (B1165640) imist.ma. This method has been successfully applied to the synthesis of various acetanilide (B955) derivatives.

Furthermore, avoiding the use of chlorinated solvents like dichloromethane, which are commonly employed in acylation reactions, is a key aspect of green synthesis. The use of more environmentally benign solvents or solvent-free conditions is highly desirable imist.maresearchgate.net. The synthesis of acetanilides has been demonstrated in an eco-friendly manner by reacting anilines with acetic anhydride without any solvent or catalyst researchgate.net.

The atom economy of the synthetic route is another important green chemistry metric. Multi-component reactions, as discussed in section 2.1.2, are inherently more atom-economical than multi-step syntheses.

Table 2: Green Chemistry Approaches Applicable to the Synthesis of this compound

Green PrincipleConventional MethodGreener AlternativeReference
Safer Solvents Chlorinated solvents (e.g., Dichloromethane)Aqueous medium, Acetic acid, Solvent-free imist.ma
Catalysis Stoichiometric coupling reagentsBoric acid, Zinc dust imist.ma
Atom Economy Multi-step synthesisMulti-component reactions (e.g., Ugi, Passerini) nih.govrsc.orgbohrium.com
Reduced Derivatives Use of protecting groupsDirect functionalization-
Energy Efficiency Conventional heatingMechanochemical activation (in MCRs) bohrium.com

Solvent-Free or Reduced-Solvent Methodologies

The synthesis of N-aryl acetamides traditionally involves the reaction of an aniline with an acylating agent in the presence of an organic solvent. For instance, the related compound N-(2-bromophenyl)acetamide can be prepared by reacting 2-bromoaniline with acetyl chloride in dry tetrahydrofuran (THF). nih.govresearchgate.net While effective, this approach utilizes volatile and hazardous solvents, contributing to environmental concerns and process waste.

In alignment with the principles of green chemistry, significant efforts have been directed towards developing solvent-free or reduced-solvent synthetic methods for amide bond formation. ucl.ac.uk Microwave-assisted synthesis has emerged as a particularly powerful technique in this domain. nih.govtandfonline.comnih.gov The direct reaction of amines with carboxylic acids under microwave irradiation, often without any catalyst, can lead to the formation of amides in significantly shorter reaction times (minutes versus hours) and with excellent yields. tandfonline.comresearchgate.net This approach eliminates the need for bulk organic solvents, as the reactants themselves can often absorb the microwave energy efficiently. researchgate.netbibliotekanauki.pl

For the synthesis of this compound, a plausible solvent-free approach would involve the direct reaction of 2-bromoaniline and acetamidoacetic acid under microwave irradiation. This method circumvents the use of hazardous solvents and acylating agents like acyl chlorides, thereby simplifying the work-up procedure and reducing waste. nih.govtandfonline.com Another innovative solvent-free method involves the mechanochemical approach, where amides are synthesized by grinding the reactants together, sometimes with a catalytic amount of a coupling agent, in a ball mill or a twin-screw extruder.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. acs.orglongdom.org The ideal reaction has an atom economy of 100%. Amide synthesis via traditional methods, such as using coupling reagents or converting carboxylic acids to acyl chlorides, often suffers from poor atom economy due to the generation of stoichiometric byproducts. ucl.ac.uk

The direct condensation of a carboxylic acid and an amine to form an amide and water represents the most atom-economical route. The theoretical atom economy for the synthesis of this compound from 2-bromoaniline and acetamidoacetic acid is high, with only a molecule of water generated as a byproduct.

Beyond atom economy, other metrics such as Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) provide a more holistic view of a process's greenness by considering yields, excess reagents, and solvent usage. acs.orgacs.orgwhiterose.ac.uk Microwave-assisted and other solvent-free methods generally exhibit superior performance across these metrics compared to traditional solvent-based syntheses. The reduction in solvent volume directly lowers the PMI, and the often-higher yields improve the RME.

The following table provides a comparative overview of different amide synthesis methodologies, highlighting the advantages of greener approaches applicable to the synthesis of this compound.

Interactive Data Table: Comparison of Amide Synthesis Methodologies

MetricConventional (Acyl Chloride)Coupling Reagent (e.g., HATU)Microwave-Assisted (Solvent-Free)
Solvent High volume (e.g., THF, DCM) nih.govresearchgate.netModerate volume (e.g., DMF, DCM) ucl.ac.ukNone or minimal nih.govtandfonline.com
Reaction Time Hours nih.govHours ucl.ac.ukMinutes tandfonline.com
Temperature 0 °C to reflux nih.govRoom temperature to moderate heat ucl.ac.ukHigh (e.g., 150 °C) tandfonline.com
Byproducts HCl, salts nih.govUrea or phosphonamide derivatives ucl.ac.ukWater tandfonline.com
Atom Economy Low to moderateLowHigh
Work-up Aqueous washes, extraction nih.govOften requires chromatography ucl.ac.ukSimple filtration or direct use nih.gov

Derivatization Strategies for Structural Modification of this compound

The structural modification of this compound can be achieved by targeting its various functional groups: the bromo-substituted aromatic ring, the secondary amide linkages, and the acetyl group. These modifications are crucial for developing analogs with tailored properties.

A documented example involves the derivatization of the closely related 2-bromo-N-(2-bromophenyl)acetamide. In this synthesis, the nitrogen of the acetamide is alkylated with 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide in the presence of potassium carbonate in dimethylformamide (DMF) to yield a complex heterocyclic derivative. nih.gov This reaction demonstrates the nucleophilic character of the amide nitrogen and its accessibility for substitution reactions.

Another specific derivative found in chemical databases is N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide. scbt.com This structure indicates a substitution reaction on the carbon adjacent to the phenylamino (B1219803) group, likely proceeding from a 2-halo-N-(2-bromophenyl)acetamide precursor.

Based on the structure of this compound, several other derivatization strategies can be proposed:

Suzuki-Miyaura Cross-Coupling: The bromine atom on the phenyl ring is a prime site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This would allow for the introduction of a wide variety of aryl or vinyl groups, significantly expanding the structural diversity of the molecule.

Buchwald-Hartwig Amination: The C-Br bond can also undergo palladium-catalyzed amination to introduce new nitrogen-based substituents.

N-Alkylation/N-Acylation: The hydrogen on the acetamido nitrogen could potentially be substituted through alkylation or acylation reactions under appropriate basic conditions, although this might be challenging due to the two amide functionalities.

The following table details the reactants for a documented derivatization reaction starting from a related precursor. nih.gov

Interactive Data Table: Derivatization of a N-(2-bromophenyl)acetamide Precursor

Reactant 1Reactant 2BaseSolventProduct
3-Benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide2-Bromo-N-(2-bromophenyl)acetamideK₂CO₃DMF2-(3-Benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govtandfonline.comthiazin-2-yl)-N-(2-bromophenyl)acetamide nih.gov

These derivatization pathways open up possibilities for creating a library of compounds based on the this compound scaffold for further scientific investigation.

Comprehensive Structural Characterization and Conformational Analysis

Advanced X-ray Crystallography of N-(2-bromophenyl)acetamide and its Analogs

The crystal structure of N-(2-bromophenyl)acetamide has been meticulously determined, providing precise unit cell dimensions and space group information. A study by Ronaldson et al. (2005) reported that N-(2-bromophenyl)acetamide crystallizes in the monoclinic system with the space group P2₁/c. This is in contrast to a polymorph of N-(4-bromophenyl)acetamide, which also crystallizes in a monoclinic system but with the P2₁/c space group. Another analog, 2-bromo-N-(4-bromophenyl)acetamide, crystallizes in the monoclinic P2₁/n space group.

The crystallographic data for these analogs are summarized in the table below.

Compound N-(2-bromophenyl)acetamide N-(4-bromophenyl)acetamide (Polymorph) 2-bromo-N-(4-bromophenyl)acetamide
Formula C₈H₈BrNOC₈H₈BrNOC₈H₇Br₂NO
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/n
a (Å) 4.7790 (1)6.7250 (7)4.4987 (3)
b (Å) 11.9257 (4)9.3876 (11)23.152 (1)
c (Å) 14.6703 (3)14.4434 (14)9.1098 (5)
β (˚) 96.8173 (16)117.750 (4)99.713 (6)
Volume (ų) 831.00 (5)806.96 (15)935.22 (9)
Z 444

In the solid state, the conformation of N-(2-bromophenyl)acetamide is characterized by a notable twist between the phenyl ring and the acetamide (B32628) side chain. The dihedral angle between the mean plane of the benzene (B151609) ring and the N1/O1/C7/C8 side-chain grouping is 42.75 (14)°. This is a significant deviation from planarity and is intermediate between the conformation of acetanilide (B955) (17.6° twist) and N-methylacetanilide, where the two groups are perpendicular.

For comparison, in N-(3-bromophenyl)acetamide, the N-H bond is in an anti conformation relative to the meta-bromo substituent on the aromatic ring. Similarly, in 2-bromo-N-(4-bromophenyl)acetamide, the N-H bond is anti to both the carbonyl group and the C-Br bond in the side chain. The molecular structure of 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide shows a dihedral angle of 50.88 (14)° between its two benzene rings.

The precise measurement of bond lengths and angles in N-(2-bromophenyl)acetamide reveals details about its electronic structure. The C(aromatic)-N bond distance is 1.418 (4) Å, and the C(carbonyl)-N distance is 1.358 (4) Å. These values are very similar to those in acetanilide, suggesting a comparable degree of electronic conjugation between the aromatic ring and the amide group. The bond angle sum around the nitrogen atom (N1) is 360.0°, indicating an essentially sp²-hybridized state.

Selected bond lengths for N-(2-bromophenyl)acetamide and its analogs are presented below for comparison.

Compound C(aromatic)-N (Å) C(carbonyl)-N (Å) C=O (Å) C-Br (Å)
N-(2-bromophenyl)acetamide 1.418 (4)1.358 (4)1.229 (4)1.901 (3)
N-(4-bromophenyl)acetamide (Polymorph) 1.401 (2)1.347 (2)1.227 (2)1.8907 (19)

Investigation of Intramolecular Interactions and Rotational Barriers

The conformational behavior of N-(2-bromophenyl)-2-acetamidoacetamide and its analogs is governed by a balance of intramolecular forces, including steric hindrance and electronic interactions. These factors dictate the preferred rotational orientations of the molecule's flexible bonds.

The amide linkage in these structures exhibits distinct conformational preferences. In N-(2-bromophenyl)acetamide, the geometry around the amide bond is relatively planar, a common feature that facilitates resonance stabilization. The planarity is supported by the sp² hybridization of the nitrogen atom. In related compounds like N-(3-bromophenyl)acetamide, the C=O bond is observed to be in an anti conformation to the N-H bond. This anti relationship is a recurring motif in many N-aromatic amides.

Spectroscopic Investigations for Structural Elucidation (beyond basic identification)

Advanced spectroscopic methods are crucial for moving beyond simple identification to a detailed understanding of the molecular architecture of this compound. These techniques provide insights into the spatial arrangement of atoms, the nature of chemical bonds, and the dynamic processes that the molecule undergoes.

Detailed Vibrational Spectroscopy (FTIR, Raman) for Functional Group Assignment and Hydrogen Bonding Signatures

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing intermolecular and intramolecular interactions, such as hydrogen bonds. spectrabase.com For this compound, a detailed analysis of its vibrational spectra would reveal characteristic bands for its various moieties.

In analogous N-aryl amides, the vibrational spectra are dominated by bands corresponding to the amide and aromatic groups. acs.org For the related compound N-(2-bromophenyl)acetamide, key infrared absorption bands have been identified at 3272 cm⁻¹ for the N-H stretching vibration and 1647 cm⁻¹ for the C=O stretching (Amide I band). researchgate.net

A comprehensive analysis for this compound would involve the assignment of the following key vibrational modes:

N-H Stretching: Two distinct N-H stretching bands are expected, one for each amide group. Their positions would be sensitive to their involvement in hydrogen bonding. A downward shift (redshift) and broadening of these bands compared to a free N-H group would be indicative of strong hydrogen bond formation. nih.govresearchgate.net

C=O Stretching (Amide I): The Amide I band, primarily due to C=O stretching, is one of the most intense bands in the IR spectrum of amides. nih.gov The presence of two carbonyl groups in this compound would likely result in two distinct Amide I bands, the frequencies of which would depend on their local electronic and hydrogen-bonding environments. researchgate.net

N-H Bending and C-N Stretching (Amide II and III): The Amide II band, a mix of N-H in-plane bending and C-N stretching, and the Amide III band, a more complex mix of C-N stretching and N-H bending, provide further structural information. nih.gov

Aromatic C-H and C=C Stretching: Vibrations associated with the 2-bromophenyl ring would appear in their characteristic regions.

C-Br Stretching: A band at lower frequencies would correspond to the carbon-bromine stretching vibration.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the skeletal vibrations of the aromatic ring. spectrabase.com By comparing the spectra of the compound in different states (e.g., solid vs. dilute solution), the extent and nature of intermolecular hydrogen bonding can be assessed. nih.gov The presence of intermolecular N-H···O=C hydrogen bonds, which link molecules into chains, has been confirmed in the crystal structure of the simpler N-(2-bromophenyl)acetamide. researchgate.net A similar, but more complex, hydrogen-bonding network would be expected for this compound.

Table 1: Expected Vibrational Modes for this compound and their Significance

Vibrational ModeTypical Frequency Range (cm⁻¹)Structural Information Gleaned
N-H Stretch3100-3400Indicates presence and strength of hydrogen bonding involving amide protons.
C=O Stretch (Amide I)1630-1680Confirms amide functional groups; frequency shifts indicate electronic and bonding environment.
N-H Bend / C-N Stretch (Amide II)1510-1570Provides information on amide conformation and hydrogen bonding.
Aromatic C=C Stretch1450-1600Confirms the presence of the phenyl ring.
C-Br Stretch500-650Identifies the carbon-bromine bond.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While basic 1D NMR provides primary structural information, advanced NMR techniques are indispensable for the complete assignment of all proton and carbon signals and for probing the molecule's dynamic behavior in solution.

A full assignment of the complex ¹H and ¹³C NMR spectra of this compound requires a suite of 2D-NMR experiments. nanalysis.comlibretexts.orgst-andrews.ac.ukresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) coupling networks, primarily through two or three bonds. nih.gov It would be essential for tracing the connectivity within the aromatic ring and along the acetamidoacetamide side chain.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). nanalysis.com It allows for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). researchgate.net HMBC is critical for establishing the connectivity between different molecular fragments, for instance, linking the acetamidoacetamide chain to the N-H proton and, subsequently, to the bromophenyl ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, irrespective of their bonding connectivity. mriquestions.combinasss.sa.cr NOESY data is paramount for determining the molecule's preferred conformation and stereochemistry in solution. For example, it could reveal the proximity of the side chain protons to specific protons on the aromatic ring, defining the rotational orientation around the N-C(aryl) bond. nih.gov

Table 2: Application of 2D-NMR Techniques for this compound

2D-NMR ExperimentType of CorrelationSpecific Application for the Compound
COSY¹H – ¹H (through-bond)Assigning adjacent protons in the phenyl ring and the side chain.
HSQC/HMQC¹H – ¹³C (one-bond)Linking each proton to its directly attached carbon atom.
HMBC¹H – ¹³C (multiple-bond)Confirming the overall structure by connecting molecular fragments (e.g., carbonyl carbon to N-H proton).
NOESY/ROESY¹H – ¹H (through-space)Determining the 3D structure and preferred conformation in solution.

The presence of multiple single bonds in this compound allows for considerable conformational flexibility, particularly rotation around the amide bonds and the N-C(aryl) bond. Variable Temperature (VT) NMR is the technique of choice for studying these dynamic processes. nist.govnih.govresearchgate.net By recording NMR spectra at different temperatures, one can observe changes in the appearance of the signals. At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, these signals broaden and eventually coalesce into a single, averaged signal when the rotation becomes fast. nist.gov Analysis of the coalescence temperature and the line shape allows for the calculation of the energy barriers (ΔG‡) to rotation, providing quantitative data on the molecule's flexibility. nist.gov

The two amide protons in the molecule can exchange with protons from the solvent (e.g., water) or other exchangeable protons. The rate of this exchange is highly dependent on factors like pH, temperature, and the proton's involvement in hydrogen bonding. sapub.orgsigmaaldrich.commiamioh.edu NMR spectroscopy can be used to measure these exchange rates. nih.gov Techniques such as saturation transfer or analyzing the line broadening of the N-H and water signals can provide quantitative exchange rates. sigmaaldrich.com Slower exchange rates, which are indicative of protons being shielded from the solvent or participating in stable hydrogen bonds, can be monitored by observing the disappearance of N-H signals over time in a D₂O solvent. sapub.org This data provides further insight into the solvent accessibility and hydrogen-bonding environment of the amide groups. tubitak.gov.tr

Computational Chemistry and Theoretical Studies

Prediction and Interpretation of Spectroscopic Data

NMR Chemical Shift Predictions and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting NMR chemical shifts (δ) and aiding in the assignment of complex spectra. nih.govmdpi.com

The standard theoretical approach involves a two-step process. First, the molecule's geometry is optimized to find its most stable three-dimensional conformation. Following this, NMR shielding tensors are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically with a functional such as B3LYP and a suitable basis set (e.g., 6-311+G(2d,p)). nih.govmdpi.com The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

For a molecule like N-(2-bromophenyl)-2-acetamidoacetamide, which has multiple rotatable bonds, the process is more complex. It involves identifying all low-energy conformers, calculating the NMR shifts for each, and then averaging these shifts based on their predicted thermodynamic populations according to the Boltzmann distribution. scielo.br

A critical validation of the theoretical model is its ability to reproduce experimental data. While specific experimental and theoretical correlation studies for this compound are not widely published, data for the closely related precursor, N-(2-bromophenyl)acetamide, is available. researchgate.net A successful computational protocol would first need to demonstrate a strong linear correlation between the calculated and known experimental shifts for this simpler analogue before being applied to the more complex target molecule.

The quality of the correlation is typically assessed using statistical metrics such as the coefficient of determination (R²), the mean absolute error (MAE), and the root mean square deviation (RMSD). An R² value close to 1.0 indicates a high degree of accuracy in the prediction.

Table 1: Illustrative Correlation of Experimental and Theoretical NMR Data for an N-Aryl Amide

AtomExperimental δ (ppm)Calculated δ (ppm)Difference |Δδ| (ppm)
C1 (C=O)168.3169.10.8
C2 (Phenyl-NH)135.7136.20.5
C3 (Phenyl-Br)113.2113.90.7
H1 (NH)7.617.550.06
H2 (CH3)2.212.180.03

Note: This table is a representative example based on typical data for related compounds like N-(2-bromophenyl)acetamide to illustrate the comparison process.

Reactivity and Selectivity Prediction through Computational Descriptors

Computational descriptors derived from DFT calculations are powerful tools for understanding and predicting the chemical reactivity and selectivity of a molecule. These descriptors are based on the energies and distributions of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating sites prone to nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO is anticipated to be centered on the electron-deficient carbonyl carbons of the acetamido groups.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. researchgate.net

Table 2: Key Computational Reactivity Descriptors

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2Measures the "escaping tendency" of an electron from the system.
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Measures the resistance to a change in electron distribution.
Global Electrophilicity Index (ω)ω = μ² / (2η)Quantifies the ability of the molecule to accept electrons.

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other molecules and for predicting its behavior in chemical reactions.

Solvent Effects on Molecular Conformation and Electronic Properties

The surrounding solvent can significantly influence a molecule's properties by altering its conformational stability and electronic structure. Computational studies model these interactions primarily through implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). nih.govmdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant (ε), which interacts with the solute's charge distribution.

For this compound, a key conformational feature is the dihedral angle between the plane of the phenyl ring and the acetamido side chain. In the gas phase or a non-polar solvent, the molecule may adopt a more twisted conformation to minimize steric hindrance. However, in polar solvents like water or ethanol, the molecule's behavior changes.

Polar solvents tend to stabilize conformations with larger dipole moments. nih.govnih.gov This is because the solvent can more effectively screen and stabilize the separated charges. For an amide, increased solvent polarity enhances the contribution of the zwitterionic resonance structure (-O-C=N⁺-), leading to a shorter C-N bond and a longer C=O bond. nih.gov This effect would likely promote a more planar arrangement between the amide groups and the phenyl ring to maximize conjugation, even at the cost of some steric strain.

Table 3: Representative Solvent Effects on Molecular Properties

PropertyGas Phase (ε=1)Water (ε≈80)Interpretation of Change
Total Energy (Hartree)-X.0000-X.0050Molecule is stabilized by the polar solvent.
Dipole Moment (Debye)3.5 D5.0 DIncreased charge separation in the polar solvent.
HOMO-LUMO Gap (eV)5.8 eV5.5 eVSlight increase in reactivity due to solvent stabilization of orbitals.
C-N Amide Bond Length (Å)1.360 Å1.355 ÅIncreased double-bond character due to enhanced resonance.

Note: Values are hypothetical and for illustrative purposes to demonstrate expected trends.

Compound Index

Intermolecular Interactions and Supramolecular Assembly

Analysis of Hydrogen Bonding Networks

Hydrogen bonding is a predominant directional force in the crystal packing of amides. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O groups) in N-(2-bromophenyl)-2-acetamidoacetamide allows for the formation of extensive and predictable networks that are central to its solid-state architecture.

In the crystal structure of the closely related analog, N-(2-bromophenyl)acetamide, the packing is significantly influenced by an intermolecular N—H⋯O hydrogen bond. researchgate.net This interaction links adjacent molecules into one-dimensional chains that propagate along the researchgate.net crystallographic direction. researchgate.net This chain motif is a common feature in the crystal structures of N-aromatic amides. nih.govresearchgate.net For this compound, which possesses an additional acetamido group, the potential for hydrogen bonding is expanded. It has two N-H donor sites and two C=O acceptor sites, which could lead to more complex, two-dimensional sheet-like structures rather than simple one-dimensional chains.

The geometric parameters for the N—H⋯O hydrogen bond in the analog N-(2-bromophenyl)acetamide are detailed in the table below, providing a quantitative basis for the strength and directionality of this interaction. researchgate.net

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry Code
N1—H1···O10.83 (4)2.10 (4)2.896 (3)161 (3)x−1, y, z
Data for N-(2-bromophenyl)acetamide, a structural analog. researchgate.net

The self-assembly process in acetamides is fundamentally driven by the interaction between the amide proton (N-H) and the carbonyl oxygen (C=O). The amide proton is partially positive and acts as a hydrogen bond donor, while the lone pairs on the sp²-hybridized carbonyl oxygen atom make it an effective hydrogen bond acceptor. In N-(2-bromophenyl)acetamide, this donor-acceptor pairing results in a robust chain formation. researchgate.net

For this compound, the presence of a second amide and carbonyl group introduces additional possibilities for supramolecular construction. The two sets of amide and carbonyl functionalities can lead to the formation of more intricate hydrogen-bonded patterns, such as rings and ladders, which can further assemble into sheets or three-dimensional networks. This increased number of interaction sites enhances the potential for creating highly organized and stable crystal lattices.

Cooperative effects in hydrogen bonding refer to the phenomenon where the formation of one hydrogen bond influences the strength of adjacent hydrogen bonds in a network. When an amide molecule participates in a hydrogen bond, the polarization of the N-H and C=O bonds is enhanced. The molecule that donates a proton becomes a better acceptor, and the molecule that accepts a proton becomes a better donor. In a chain or sheet of hydrogen-bonded molecules, this effect can propagate, leading to a network that is more stable than the sum of its individual bonds. While not explicitly detailed for the specific analogs, this principle is fundamental to hydrogen-bonded systems and would be expected to play a significant role in stabilizing the supramolecular architecture of this compound, particularly given its potential to form extended networks.

Aromatic π-π Stacking and C-H…π Interactions

Aromatic interactions are another key factor in the packing of phenyl-containing molecules. However, in the crystal structure of N-(2-bromophenyl)acetamide, there are no π–π stacking interactions observed. researchgate.net The molecules are arranged in a way that precludes significant face-to-face overlap of the benzene (B151609) rings. researchgate.net This absence may be due to the steric hindrance imposed by the ortho-bromo substituent and the acetamide (B32628) side chain.

In contrast, other, more complex acetamide derivatives have been shown to form structures linked by C—H⋯π interactions. In these interactions, a C-H bond from one molecule points towards the electron-rich face of an aromatic ring on an adjacent molecule. For this compound, it is plausible that while classical π-π stacking may be absent, weaker C-H…π interactions could still play a role in connecting the primary hydrogen-bonded motifs into a three-dimensional architecture.

Crystal Engineering Principles Applied to this compound Derivatives

The study of various substituted N-phenylacetamide derivatives exemplifies the core principles of crystal engineering, which involves the design of solid-state structures based on an understanding of intermolecular interactions. By systematically altering substituents on the aromatic ring or the acetamide side chain, researchers can modulate the resulting supramolecular assembly. nih.govresearchgate.net

For example, changing the position or type of halogen on the phenyl ring can influence the formation and nature of hydrogen and halogen bonds. nih.gov The addition of other functional groups, as seen in derivatives like 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide, introduces new interaction possibilities, such as C-H…π contacts, which alter the crystal packing from simple chains to more complex networks. Applying these principles to this compound suggests that modifications to its structure, such as altering the position of the bromine atom or substituting the second acetamido group, could be used to systematically tune the solid-state architecture and, consequently, the material's properties.

Supramolecular Synthons and Their Contribution to Crystal Architecture

The deliberate design and construction of molecular solids with desired physical and chemical properties heavily rely on the principles of crystal engineering. A cornerstone of this field is the concept of supramolecular synthons, which are robust and recurring patterns of intermolecular interactions that guide the assembly of molecules into predictable and stable crystalline architectures. In the context of this compound, an analysis of its potential supramolecular synthons, based on the well-documented behavior of analogous structures, provides insight into its crystal packing and the non-covalent forces at play.

The most prominent and predictable supramolecular synthon in acetamide derivatives is the one formed by intermolecular N-H···O hydrogen bonds. In analogous compounds, such as N-(2-bromophenyl)acetamide and other N-aryl acetamides, this interaction is consistently observed to link molecules into one-dimensional chains. nih.govnih.gov This robust catemeric motif, described by the graph-set notation C(4), is a recurring feature in the crystal packing of primary and secondary amides. The hydrogen bond connects the amide N-H of one molecule to the carbonyl oxygen of an adjacent molecule, creating a head-to-tail arrangement that propagates through the crystal lattice. The reliability of this synthon makes it a powerful tool in predicting the primary supramolecular organization of this compound.

Reactivity Studies and Mechanistic Investigations

Chemical Transformations of the N-(2-bromophenyl)-2-acetamidoacetamide Scaffold

The presence of a bromo-aryl group alongside two amide functionalities offers multiple avenues for chemical modification, allowing for the synthesis of a diverse range of derivatives.

The carbon-bromine bond on the phenyl ring is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. While no specific studies on the target molecule are available, research on the closely related N-(2,5-dibromophenyl)acetamide demonstrates the feasibility of this transformation. researchgate.net In that study, the Suzuki coupling with various arylboronic acids proceeded in moderate to good yields, indicating that the acetamido group is compatible with the reaction conditions. researchgate.net The general mechanism for the Suzuki coupling involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. youtube.comorganic-chemistry.org

Heck Reaction: The Heck reaction facilitates the substitution of the bromine atom with an alkene, forming a new carbon-carbon double bond. wikipedia.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgorganic-chemistry.org The reaction of this compound with an alkene would be expected to proceed via a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. wikipedia.orglibretexts.org The regioselectivity of the alkene addition is influenced by both steric and electronic factors. libretexts.org

Buchwald-Hartwig Amination: This powerful method allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org This would enable the introduction of a wide range of primary and secondary amines at the 2-position of the phenyl ring of this compound. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org

A representative table of conditions for Suzuki-Miyaura coupling of a related bromo-substituted acetanilide (B955) is presented below.

Arylboronic AcidCatalystBaseSolventYield (%)Reference
Phenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O75 researchgate.net
4-Methylphenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O80 researchgate.net
4-Methoxyphenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O72 researchgate.net

The two amide groups in this compound exhibit distinct reactivity. The acetamido group directly attached to the aromatic ring is a secondary amide, while the terminal acetamido group is part of a primary amide.

Hydrolysis: Amides can be hydrolyzed to their corresponding carboxylic acids and amines under either acidic or basic conditions, typically requiring heat. libretexts.orgmasterorganicchemistry.comlibretexts.org For this compound, harsh acidic or basic hydrolysis would likely cleave both amide bonds, yielding 2-bromoaniline (B46623), acetic acid, and glycine. Selective hydrolysis of one amide group over the other would be challenging to achieve. Studies on N-acylated amino acid amides have shown that the stability of a remote amide bond can be influenced by the nature of the acyl group. nih.gov

Reduction: Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orgmasterorganicchemistry.comorganic-chemistry.org Treatment of this compound with LiAlH4 would be expected to reduce both amide carbonyls to methylene (B1212753) groups, affording the corresponding diamine. The reduction proceeds through the formation of an iminium ion intermediate. libretexts.org

Achieving selectivity in the functionalization of a molecule with multiple reactive sites is a key challenge in organic synthesis.

Chemoselectivity: In the context of this compound, a notable example of chemoselectivity would be the selective reaction at the C-Br bond without affecting the amide groups. Palladium-catalyzed cross-coupling reactions are generally highly chemoselective and would not be expected to react with the amide functionalities. youtube.comwikipedia.orgwikipedia.org

Regioselectivity: Regioselectivity refers to the preferential reaction at one of several possible positions. wikipedia.org In the case of a di-substituted aromatic ring, such as a potential product from a reaction on this compound, further electrophilic aromatic substitution would be directed by the existing substituents. The acetamido group is an ortho-, para-director, while the bromine atom is also an ortho-, para-director, albeit a deactivating one. The interplay of these groups would determine the position of any incoming electrophile.

Exploration of Reaction Mechanisms

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Detailed kinetic and thermodynamic data for reactions of this compound are not available in the literature. However, general principles can be applied.

Suzuki-Miyaura Coupling: Kinetic studies on Suzuki reactions have shown that the rate can be influenced by various factors, including the nature of the ligand on the palladium catalyst, the base, and the solvent. mdpi.compsu.edu The rate-determining step can vary depending on the specific reaction conditions.

Amide Hydrolysis: The hydrolysis of amides is generally a slow process due to the resonance stabilization of the amide bond. masterorganicchemistry.com The rate of hydrolysis is dependent on the pH and the structure of the amide. For substituted anilides, the rate of alkaline hydrolysis has been shown to be influenced by the substituents on the aromatic ring. uregina.ca

The following table provides hypothetical relative reaction rates for the hydrolysis of different amide types, illustrating the general stability of amides.

Amide TypeRelative Rate of Hydrolysis
Primary Aliphatic Amide1
Secondary Aliphatic Amide0.5
Aromatic Amide (Anilide)0.1

Computational chemistry provides valuable insights into reaction mechanisms by allowing for the study of transition state structures and energies. While no specific computational studies on the reaction mechanisms of this compound have been reported, quantum chemical calculations are a powerful tool for this purpose.

For palladium-catalyzed cross-coupling reactions, computational methods can be used to model the energies of the various intermediates and transition states in the catalytic cycle. This can help to elucidate the role of ligands and additives and to understand the origins of selectivity. For example, computational studies on related systems have been used to analyze the geometric and electronic properties of intermediates, providing insights into their reactivity. researchgate.net

Role of this compound as a Synthetic Intermediate

This compound is a valuable precursor for the construction of fused heterocyclic systems, most notably quinazolinones and 1,4-benzodiazepine-2,5-diones. The presence of a bromine atom on the phenyl ring and a nucleophilic nitrogen atom within the acetamidoacetamide moiety sets the stage for intramolecular carbon-nitrogen bond formation, a key step in the synthesis of these bicyclic structures.

The primary reactivity of this compound as a synthetic intermediate is centered around intramolecular cyclization, often facilitated by a copper-catalyzed Ullmann-type condensation. This reaction involves the formation of a new carbon-nitrogen bond between the aromatic ring and the amide nitrogen, leading to the closure of a new heterocyclic ring.

The generally accepted mechanism for the copper-catalyzed intramolecular cyclization of this compound to form a quinazolinone or benzodiazepine (B76468) derivative proceeds through several key steps. Initially, the copper(I) catalyst reacts with the amide portion of the molecule. This is followed by an oxidative addition of the aryl bromide to the copper center. Subsequently, a reductive elimination step occurs, forming the crucial C-N bond and regenerating the copper(I) catalyst, which can then participate in another catalytic cycle. The choice of ligands, bases, and solvents can significantly influence the efficiency and outcome of this transformation. For instance, ligands such as N,N-dimethylglycine are often employed to stabilize the copper catalyst and facilitate the reaction under milder conditions.

Detailed Research Findings

Research has demonstrated the successful application of ortho-haloaryl amide precursors, structurally similar to this compound, in the synthesis of a variety of heterocyclic compounds. For example, copper(I) iodide (CuI) in conjunction with a ligand like N,N-dimethylglycine has been effectively used to catalyze the intramolecular C-N cross-coupling reaction of related 1-(2-bromobenzyl)azetidine-2-carboxamides, leading to the formation of azetidine-fused 1,4-benzodiazepine (B1214927) compounds. nih.gov These reactions typically proceed smoothly under mild conditions. nih.gov

Similarly, the synthesis of quinazolinone derivatives can be achieved from analogous 2-halobenzamides through copper-catalyzed cascade reactions. These processes often exhibit good functional group tolerance, allowing for the preparation of a diverse range of substituted quinazolinones.

The following interactive data table summarizes representative reaction conditions and yields for the intramolecular cyclization of precursors analogous to this compound to form 1,4-benzodiazepine and quinazolinone derivatives.

Precursor TypeTarget HeterocycleCatalyst SystemSolventTemperature (°C)Yield (%)
1-(2-bromobenzyl)azetidine-2-carboxamidesAzetidine-fused 1,4-benzodiazepinesCuI / N,N-dimethylglycineTHFNot specifiedGood
2-Halobenzamides2,3-disubstituted quinazolinonesCuO nanoparticlesNot specifiedNot specifiedNot specified
2-halobenzamides and (aryl)methanamines2,3-disubstituted quinazolinonesCuO nanoparticlesAirNot specifiedGood to excellent

It is important to note that while these findings on related structures are highly indicative, dedicated studies on the specific reactivity and optimization of this compound are less prevalent in the reviewed literature.

Coordination Chemistry and Ligand Properties

Potential of N-(2-bromophenyl)-2-acetamidoacetamide as a Ligand

The efficacy of a molecule as a ligand is determined by the presence and spatial arrangement of its electron-donating atoms. This compound possesses key features that make it a promising chelating agent.

The primary donor sites within the this compound molecule are the nitrogen and oxygen atoms of the two amide groups. The lone pairs of electrons on these heteroatoms are available for donation to a metal center, forming coordinate covalent bonds. Specifically, the carbonyl oxygen atom (C=O) and the amide nitrogen atom (N-H) from each acetamidoacetamide unit are the principal points of interaction. Research on analogous structures, such as N-(4-hydroxyphenyl) acetamide (B32628), confirms that coordination with metal ions like Fe(III) can occur through the oxygen and nitrogen atoms, allowing the molecule to function as a bidentate ligand. openaccessjournals.com This bidentate nature is a common feature among amide-containing ligands. openaccessjournals.com

Table 1: Potential Donor Sites in this compound
AtomFunctional GroupRole in Coordination
Oxygen (O)Carbonyl (C=O)Acts as a Lewis base, donating a lone pair of electrons to the metal ion.
Nitrogen (N)Amide (-NH-)Acts as a Lewis base, donating its lone pair of electrons to the metal ion.

The presence of two distinct donor sites (one nitrogen and one oxygen) allows this compound to act as a bidentate ligand. When both of these sites bind to a single metal ion, a stable five-membered chelate ring is formed. The formation of such a ring enhances the thermodynamic stability of the resulting metal complex, an effect known as the chelate effect. This capability is crucial for the formation of robust and well-defined coordination compounds. Studies on similar Schiff base ligands containing both imine nitrogen and amide groups demonstrate their capacity to act as bidentate ligands, coordinating through both nitrogen atoms to form stable octahedral complexes with various transition metals. rdd.edu.iqresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized using a variety of analytical techniques to determine their structure and properties.

The stoichiometry of the resulting metal complexes is often 1:2 (metal:ligand). In such cases, two molecules of this compound coordinate to a single metal ion. This arrangement typically leads to the formation of an octahedral geometry around the metal center, with the two bidentate ligands occupying four coordination sites and other ancillary ligands (like water or chloride ions) potentially occupying the remaining sites. For instance, the synthesis of Cr(III), Fe(III), Co(II), Ni(II), and Cu(II) complexes with a related Schiff base ligand consistently yields compounds with an octahedral geometry. researchgate.net

Spectroscopic methods are invaluable for confirming the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: Coordination of the amide group is evidenced by shifts in the vibrational frequencies of the C=O and N-H bonds. Upon complexation, the C=O stretching vibration (ν(C=O)) typically shifts to a lower wavenumber (red shift) due to the donation of electron density from the oxygen to the metal, weakening the C=O bond. Conversely, the N-H stretching vibration (ν(N-H)) may shift, and new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds appear at lower frequencies, typically in the 550-400 cm⁻¹ region. rdd.edu.iq For the uncomplexed N-(2-bromophenyl)acetamide, characteristic IR bands appear at 3272 cm⁻¹ (N-H) and 1647 cm⁻¹ (C=O). researchgate.net

Table 2: Representative IR Spectroscopic Data for Ligand and Complex
Vibrational ModeFree Ligand (cm⁻¹) researchgate.netComplexed Ligand (Expected Shift)Reason for Shift
ν(N-H)~3272Shift to lower or higher frequencyCoordination of nitrogen to metal center alters bond polarity.
ν(C=O)~1647Shift to lower frequencyWeakening of the C=O bond upon coordination of oxygen to the metal.
ν(M-N)N/A~550-520 rdd.edu.iqFormation of a new metal-nitrogen bond.
ν(M-O)N/A~480-450Formation of a new metal-oxygen bond.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination environment. The spectra of the complexes typically show bands that are different from those of the free ligand. These new bands can be attributed to d-d transitions within the metal ion and to ligand-to-metal charge transfer (LMCT) transitions, which are characteristic of the newly formed coordination compound. nih.gov

Single-crystal X-ray diffraction provides the most definitive evidence for the structure of a coordination complex, offering precise measurements of bond lengths and angles. While a specific crystal structure for a metal complex of this compound is not detailed in the provided search context, data from the closely related N-(2-bromophenyl)acetamide and other metal-amide complexes can provide valuable insights.

In the uncoordinated N-(2-bromophenyl)acetamide, the C-N (carbonyl) bond length is 1.358(4) Å and the C-N (aromatic) bond length is 1.418(4) Å. researchgate.netresearchgate.net The bond angle sum around the nitrogen atom is 360.0°, indicating sp² hybridization. researchgate.netresearchgate.net

Upon coordination, these values are expected to change. For example, in the complex [N,N′-bis(2′-pyridinecarboxamido)-1,2-ethane]nickel(II), the Ni-N(amide) bond length is 1.839(6) Å. capes.gov.br The coordination to the metal causes a slight elongation of the C-N bond within the chelate ring. The geometry around the metal center is also precisely defined; in the nickel complex, the N(amide)-Ni-N(amide) angle is 82.9(3)°, indicative of the strain within the five-membered chelate ring. capes.gov.br

Table 3: Representative Crystallographic Data
ParameterN-(2-bromophenyl)acetamide (Uncoordinated) researchgate.netresearchgate.net[Ni(C₁₂H₁₂N₄O₂)] (Coordinated Amide Example) capes.gov.br
C-N (amide) Bond Length (Å)1.358(4)-
Metal-N (amide) Bond Length (Å)N/A1.839(6)
Metal-N (other) Bond Length (Å)N/A1.952(6) (pyridine)
N-Metal-N Bond Angle (°)N/A82.9(3)

Electronic and Magnetic Properties of Resulting Metal Complexes

A comprehensive search of scientific literature and chemical databases did not yield specific research findings on the electronic and magnetic properties of metal complexes formed with the ligand this compound. While the principles of coordination chemistry allow for the theoretical postulation of complex formation with various transition metals, experimental data regarding the electronic spectra (such as UV-Vis, and d-d transitions) and magnetic susceptibility of these specific complexes are not available in the reviewed literature.

The electronic properties of transition metal complexes are determined by the absorption of electromagnetic radiation, which leads to electronic transitions between d-orbitals of the central metal ion. The energies of these transitions are influenced by the ligand field, and their study provides insights into the geometry and bonding of the complex. Similarly, the magnetic properties of these complexes, which arise from the spin and orbital angular momenta of unpaired electrons on the metal ion, are crucial for determining the electronic configuration and spin state of the complex.

Without experimental data from techniques such as UV-Visible spectroscopy, magnetic susceptibility measurements (e.g., using a Gouy balance or a SQUID magnetometer), or electron paramagnetic resonance (EPR) spectroscopy for the metal complexes of this compound, it is not possible to provide a detailed analysis or data tables of their electronic and magnetic characteristics.

Further research and experimental studies would be required to synthesize and characterize the metal complexes of this compound and to determine their electronic and magnetic properties. Such studies would involve reacting the ligand with various metal salts and analyzing the resulting products to establish their structure, and electronic and magnetic behavior.

Advanced Analytical Method Development for Characterization and Quantification

Isotopic Labeling Studies for Reaction Monitoring or Mechanistic Insight

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing invaluable mechanistic insight. In this method, one or more atoms in a reactant molecule are replaced with a heavier, stable isotope (e.g., Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)). The position of these labels in the final product can then be determined using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Currently, there are no specific isotopic labeling studies reported in the scientific literature for N-(2-bromophenyl)-2-acetamidoacetamide. However, one could theoretically apply this methodology to study its formation. For example, in a hypothetical synthesis from 2-bromoaniline (B46623) and an acetylating agent, one could use ¹⁵N-labeled 2-bromoaniline. By analyzing the final product with ¹⁵N NMR or MS, one could confirm the reaction pathway and investigate potential side reactions or rearrangements. Similarly, ¹³C labeling of the acetyl group could be used to monitor the efficiency of the acylation step. While no research has been published on this specific application, the principles of isotopic labeling remain a potent, albeit currently unexploited, tool for the detailed study of this compound's synthesis and reactivity.

Potential Applications in Chemical Sciences Excluding Biological/clinical

Role in Materials Science

The unique combination of a rigid bromophenyl group and a flexible, hydrogen-bonding acetamidoacetamide moiety in N-(2-bromophenyl)-2-acetamidoacetamide suggests its potential as a versatile building block in materials science.

Building Blocks for Polymers and Supramolecular Materials

The N-phenylacetamide scaffold is a recurring motif in polymer chemistry. For instance, chitosan (B1678972) has been chemically modified with 2-chloro-N-phenylacetamide to create novel biopolymers with altered physical properties, such as surface morphology and crystallinity. biointerfaceresearch.comresearchgate.net This indicates that the acetamide (B32628) portion of this compound could potentially be integrated into polymer backbones or serve as a reactive handle for grafting onto existing polymers.

Furthermore, the presence of both hydrogen bond donors (N-H groups) and acceptors (C=O groups) in the acetamidoacetamide tail, combined with the potential for halogen bonding and π-π stacking interactions from the bromophenyl ring, makes this compound a candidate for the construction of well-ordered supramolecular assemblies. The study of porphyrin-based supramolecular polymers has highlighted the critical role of amide connectivity in directing the self-assembly process. This suggests that the specific arrangement of atoms in this compound could be leveraged to design novel gels, liquid crystals, or other soft materials. The investigation of aniline-based amides derived from N-(2,5-dibromophenyl) acetamide for their non-linear optical (NLO) properties further underscores the potential of brominated phenylacetamides in the development of advanced optical materials.

Application in Catalysis

The structural elements of this compound hint at its potential, albeit likely indirect, utility in the field of catalysis.

Ligand in Transition Metal Catalysis

While this compound itself is not a classic ligand, its 2-bromophenyl group represents a key functional handle for the synthesis of more complex molecules that can act as ligands. The bromine atom can be readily substituted or engaged in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to generate biaryl structures. Biaryl scaffolds are privileged structures in ligand design for transition metal catalysis, finding wide application in various C-C and C-N bond-forming reactions. acs.org Therefore, this compound could serve as a precursor to novel ligands where the acetamidoacetamide moiety might play a secondary role in modulating the steric or electronic properties of the resulting metal complex. Research on N-aryl acetamides in the context of palladium-catalyzed C-N cross-coupling reactions, although focused on the substrate scope, highlights the reactivity of this class of compounds. georgiasouthern.edu

Use as an Analytical Reagent or Sensor Component

The potential for this compound in analytical chemistry is speculative but can be inferred from the properties of its constituent parts.

Analytical Reagent and Sensor Component

Brominated aniline (B41778) derivatives are known to be used as analytical reagents in various chemical analyses. chemimpex.comroyalholloway.ac.uk The bromo-substituent in this compound could potentially be exploited for analytical purposes, for instance, in derivatization reactions to enhance the detectability of certain analytes by techniques like gas chromatography or mass spectrometry.

In the realm of chemical sensors, the acetamido group has been shown to be a key recognition unit. For example, calixarenes functionalized with acetamidoacetamide linkers have been synthesized to act as receptors for specific molecules. mdpi-res.comresearchgate.net The hydrogen-bonding capabilities of the dual amide functionalities in the acetamidoacetamide tail of this compound could be harnessed for the selective binding of target analytes. While one study used N-phenylacetamide as a non-interfering compound to test the selectivity of a creatinine (B1669602) sensor, this highlights that the core structure is recognized by molecular receptors, suggesting its potential as a recognition element in its own right if incorporated into a suitable sensor platform. rsc.org The development of fluorescent sensors based on 3-amino-N-phenylfuro[2,3-b]pyridine-2-carboxamides also points to the utility of N-phenylacetamide-type structures in the design of optical sensing systems. acs.org

It is important to note that protein alkylation with reagents like iodoacetamide (B48618) can produce a 2-acetamidoacetamide (B1265420) covalent adduct on lysine (B10760008) residues, which has been identified as a potential artifact in mass spectrometry-based proteomics, as its mass is identical to the diglycine remnant of ubiquitination. eur.nlacs.orgacs.org While this is not a direct application, it underscores the reactivity and recognition of the acetamidoacetamide moiety.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes is paramount for the exploration of any new compound. For N-(2-bromophenyl)-2-acetamidoacetamide, future research could focus on moving beyond traditional amidation reactions to more advanced and sustainable methods.

One promising avenue is the use of multi-component reactions (MCRs), which offer the advantage of constructing complex molecules in a single step from readily available starting materials, thereby increasing efficiency and reducing waste. An efficient synthesis of N-aryl-2-(indol-3-yl)acetamide derivatives has been demonstrated via a four-component reaction, highlighting the potential of MCRs for synthesizing related structures. clockss.org Investigating similar one-pot procedures for this compound could significantly streamline its production.

Another area for exploration is the use of novel catalytic systems. For instance, palladium-catalyzed C-H arylation has been successfully employed in the synthesis of α-aryl-α-diazoamides. nih.gov The development of a catalytic method for the direct coupling of 2-bromoaniline (B46623) with a suitable acetamidoacetamide precursor could offer a more atom-economical and milder synthetic route. Furthermore, exploring enzymatic or biocatalytic methods could lead to more environmentally friendly and highly selective syntheses.

Future synthetic research could also explore the derivatization of the this compound scaffold. For example, the bromine atom serves as a useful handle for further functionalization through cross-coupling reactions, allowing for the introduction of a wide range of substituents to fine-tune the molecule's properties.

Deeper Understanding of Structure-Property Relationships

A thorough understanding of the relationship between a molecule's structure and its physical and chemical properties is crucial for its application. For this compound, a key area of investigation would be the interplay between the rigid, electron-withdrawing 2-bromophenyl group and the flexible, hydrogen-bond-donating-and-accepting acetamidoacetamide side chain.

X-ray crystallography will be an indispensable tool for elucidating the solid-state structure of this compound. The presence of both N-H and C=O groups in the acetamidoacetamide moiety suggests a high propensity for the formation of intricate hydrogen-bonding networks, which will significantly influence the crystal packing. The position of the bromine atom on the phenyl ring is also expected to play a crucial role in directing intermolecular interactions, such as halogen bonding.

The following table outlines key structural features and their potential influence on the properties of this compound:

Structural FeaturePotential Influence on Properties
2-Bromophenyl Group Can participate in halogen bonding and π-π stacking interactions, influencing crystal packing and potentially leading to interesting solid-state properties. The electron-withdrawing nature of bromine can affect the acidity of the N-H protons.
Acetamidoacetamide Side Chain The presence of multiple hydrogen bond donors (N-H) and acceptors (C=O) can lead to the formation of robust one-, two-, or three-dimensional supramolecular architectures. The flexibility of this chain can allow for different conformations, potentially leading to polymorphism.
Combined Steric and Electronic Effects The interplay between the steric bulk of the ortho-bromo substituent and the conformational flexibility of the side chain will dictate the overall molecular geometry and how the molecules pack in the solid state.

Investigation of Solid-State Reactivity

The study of chemical reactions that occur in the solid state is a fascinating and growing field of research. The presence of a bromo-aromatic moiety in this compound makes it a candidate for solid-state photochemical reactions. It is known that some bromoaromatic compounds can undergo photochemical transformations in the crystalline state, such as dehalogenation or coupling reactions, upon exposure to UV or visible light.

Future research could explore the photostability and potential photoreactivity of crystalline this compound. This would involve irradiating single crystals or powdered samples with light of different wavelengths and analyzing the products. Such studies could reveal novel solid-state reaction pathways and potentially lead to the synthesis of new materials with unique properties. The topochemical control exerted by the crystal lattice could lead to highly selective and stereospecific reactions that are not achievable in solution.

The field of solid-state photochemistry has seen significant advancements, with techniques like atomic force microscopy revealing long-range molecular movements during reactions. researchgate.net Applying such advanced analytical techniques to this compound could provide unprecedented insights into the mechanisms of its potential solid-state transformations. Furthermore, the investigation of photochromism, a reversible change in color upon light irradiation, could be a fruitful avenue, as photo-switching in the solid state is a desirable property for applications in data storage and smart materials. frontiersin.orgnih.gov

Integration into Advanced Supramolecular Systems

The ability of this compound to form multiple hydrogen bonds and potentially halogen bonds makes it an excellent building block for the construction of advanced supramolecular systems. Future research could focus on co-crystallization of this molecule with other complementary molecules to form multi-component crystals with tailored architectures and functions.

For example, co-crystallization with molecules that have complementary hydrogen bonding sites, such as carboxylic acids or other amides, could lead to the formation of predictable supramolecular synthons and the engineering of desired crystal structures. The acetamidoacetamide moiety, in particular, has been shown in other systems to be a robust tecton for generating supramolecular assemblies. researchgate.net

The integration of this compound into metal-organic frameworks (MOFs) or coordination polymers is another exciting possibility. The amide oxygen and potentially the bromine atom could act as coordination sites for metal ions, leading to the formation of extended networks with porous structures. Such materials could have applications in gas storage, separation, and catalysis.

Theoretical Predictions for Functional Material Design

Computational chemistry and molecular modeling are powerful tools for predicting the properties of new molecules and guiding the design of functional materials. In the case of this compound, theoretical studies can provide valuable insights that complement experimental investigations.

Density functional theory (DFT) calculations can be used to predict the conformational preferences of the molecule, the strength of intra- and intermolecular interactions, and its electronic properties. For instance, calculations could help to understand the relative stability of different potential hydrogen-bonding motifs and predict the most likely crystal packing arrangements. Molecular docking studies, which have been used to investigate the binding of similar compounds to biological receptors, could also be employed to explore potential pharmaceutical applications. researchgate.net

Furthermore, computational screening could be used to identify promising co-formers for co-crystallization experiments or to predict the potential of this compound to form stable host-guest complexes. Theoretical predictions of properties such as non-linear optical activity or charge transport characteristics could also guide the exploration of this molecule for applications in optoelectronics and organic electronics.

The following table summarizes the potential applications of theoretical predictions for this compound research:

Theoretical MethodPotential Application
Density Functional Theory (DFT) Prediction of molecular geometry, conformational analysis, electronic structure, and spectroscopic properties. Elucidation of intermolecular interaction energies (hydrogen and halogen bonding).
Molecular Dynamics (MD) Simulations Simulation of crystal growth and prediction of crystal morphology. Investigation of the dynamic behavior of the molecule in different environments.
Quantum Theory of Atoms in Molecules (QTAIM) Characterization and quantification of non-covalent interactions within the crystal structure.
Molecular Docking Exploration of potential interactions with biological targets to guide pharmaceutical research.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used for N-(2-bromophenyl)-2-acetamidoacetamide, and what parameters critically affect yield?

  • Methodology : Two primary routes are documented:

  • Palladium-catalyzed cross-coupling : A mixture of N-(2-bromophenyl)acetamide, boronate esters, and Pd(dppf)Cl₂ catalyst in THF/H₂O (5:1) under N₂ at 80°C for 5 hours achieves coupling. Key parameters include catalyst loading (0.1 eq), solvent ratio, and base (K₂CO₃) .
  • Electrophilic substitution : Reacting aryl amines with 2-bromoacetyl bromide in aqueous Na₂CO₃ yields N-substituted derivatives. Precipitation occurs within 10–20 minutes, followed by cold-water washing .
    • Yield Optimization : Catalyst stability, ligand selection (e.g., dppf for Pd), and solvent polarity significantly influence efficiency. Lower yields may arise from incomplete coupling or side reactions like dehalogenation.

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies acetamide protons (δ 2.0–2.2 ppm) and aryl bromine coupling patterns .
  • X-ray Crystallography : Resolves molecular geometry, as seen in derivatives like N-benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide, confirming dihedral angles and hydrogen-bonding networks .
    • Purity Assessment : HPLC (reverse-phase C18 columns) and TLC (silica gel, ethyl acetate/hexane) monitor reaction progress. Column chromatography (silica, EA/hexane gradients) isolates pure product .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity in this compound synthesis?

  • Chiral Catalysis : Use chiral ligands (e.g., BINAP) with Pd catalysts to induce asymmetry during cross-coupling. For example, (R)- or (S)-BINAP improves enantioselectivity in similar acetamide syntheses .
  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance ligand-metal coordination, reducing racemization. Low temperatures (0–25°C) slow kinetic resolution .
  • Crystallization : Recrystallization from ethanol/water mixtures enriches enantiomeric excess (>95% ee) by exploiting differential solubility .

Q. What mechanistic insights explain the role of palladium in cross-coupling reactions for this compound?

  • Catalytic Cycle : Pd⁰ oxidatively adds to the C–Br bond of N-(2-bromophenyl)acetamide, forming a PdII intermediate. Transmetallation with boronate esters precedes reductive elimination to form the C–C bond .
  • Ligand Impact : Bulky ligands (dppf) stabilize Pd intermediates, reducing β-hydride elimination. Electron-deficient ligands accelerate transmetallation but may lower selectivity .

Q. How do structural modifications influence the biological activity of this compound derivatives?

  • Anticoagulant Activity : Derivatives with 2-nitrophenoxy groups inhibit coagulation factors (e.g., Xa/IXa) via hydrogen bonding to serine proteases .
  • Antidiabetic Effects : Substituents like 4-hydroxy-1,2-benzothiazine enhance glucokinase activation, improving glucose metabolism. Meta-substituted bromine optimizes target binding .
  • Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., -NO₂) increase metabolic stability but may reduce solubility. Ortho-bromine sterically hinders off-target interactions .

Q. How should researchers address contradictions in reported biological activities across studies?

  • Target Validation : Conduct kinase profiling assays to confirm selectivity (e.g., Eurofins Panlabs® screens). For anticoagulant claims, measure thrombin time (TT) and activated partial thromboplastin time (aPTT) .
  • Dosage-Dependent Effects : Replicate studies at standardized concentrations (e.g., 1–100 µM) to identify biphasic responses. Use isogenic cell lines to control genetic variability .
  • Metabolite Interference : LC-MS/MS quantifies active metabolites, which may contribute to divergent results in vivo vs. in vitro .

Q. What crystallographic data reveal conformational stability in this compound derivatives?

  • Packing Analysis : Triclinic crystal systems (space group P1) show intermolecular N–H···O hydrogen bonds between acetamide carbonyls and adjacent aryl rings, stabilizing layered structures .
  • Torsional Angles : The C–N–C–O torsion (≈120°) minimizes steric clash between bromophenyl and acetamide groups. Halogen bonding (Br···O) further reinforces lattice integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.